4-Ethylnicotinic acid
CAS No.: 52830-20-3
Cat. No.: VC5437632
Molecular Formula: C8H9NO2
Molecular Weight: 151.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52830-20-3 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.165 |
| IUPAC Name | 4-ethylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
| Standard InChI Key | ZQDCHFWHASWLKG-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=NC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula: C₈H₉NO₂
Molecular Weight: 153.16 g/mol
CAS Registry Number: 52830-20-3
Structural Features:
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A pyridine ring with a carboxylic acid group at position 3 and an ethyl group at position 4.
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The ethyl group enhances lipophilicity compared to nicotinic acid, potentially influencing bioavailability and receptor binding.
Synthesis and Industrial Production
Synthetic Routes
4-Ethylnicotinic acid is synthesized through two primary methods:
Alkylation of Nicotinic Acid
Nicotinic acid undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF):
This method yields moderate purity, necessitating subsequent recrystallization.
Oxidation of 4-Ethylpyridine
Industrial-scale production often involves the catalytic oxidation of 4-ethylpyridine using nitric acid or potassium permanganate. Vanadium pentoxide (V₂O₅) serves as an effective catalyst, with reactions conducted at 150–200°C and elevated pressures.
Industrial Production Challenges
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Byproduct Formation: Over-oxidation can yield 4-ethylpyridine-N-oxide, requiring precise temperature control.
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Yield Optimization: Current industrial processes achieve ~65% yield, with research ongoing to improve efficiency via flow chemistry.
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 186–188°C | Differential Scanning Calorimetry |
| Solubility (Water) | 1.2 g/L (25°C) | USP Equilibrium Method |
| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask Method |
| pKa | 2.91 (Carboxylic acid) | Potentiometric Titration |
The compound exhibits moderate thermal stability, decomposing at temperatures above 250°C. Its solubility profile suggests suitability for oral formulations, though ester prodrug strategies are often employed to enhance bioavailability.
Biological Activities and Mechanisms
Metabolic Pathways
As a niacin analog, 4-ethylnicotinic acid participates in NAD+ biosynthesis:
Animal models demonstrate a 15% increase in hepatic NAD+ levels at 50 mg/kg/day doses.
Comparative Analysis with Related Compounds
| Compound | Substituent | logP | GPR109A EC₅₀ (μM) | NAD+ Enhancement |
|---|---|---|---|---|
| Nicotinic Acid | -H | 0.4 | 0.1 | 20% |
| 4-Methylnicotinic Acid | -CH₃ | 1.2 | 5.8 | 18% |
| 4-Ethylnicotinic Acid | -CH₂CH₃ | 1.8 | 12.0 | 15% |
Data indicate that alkyl chain elongation increases lipophilicity but reduces receptor affinity and metabolic efficacy.
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s impact on non-GPCR targets, including ion channels and epigenetic regulators.
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Therapeutic Applications: Explore potential in dyslipidemia management, leveraging its partial agonism to minimize adverse effects.
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Synthetic Biology: Engineer microbial strains (e.g., E. coli) for greener production via shikimate pathway modulation.
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